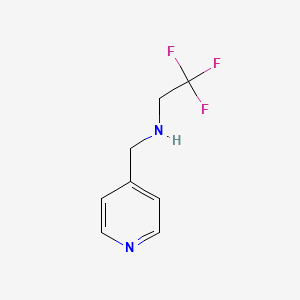

2-(Cyclopentyloxy)-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopentyloxy)-4-methylaniline, also known as 2-CPM, is an organic compound with a variety of applications in scientific research. It is a colorless liquid with a faint odor, and is soluble in organic solvents. 2-CPM is used in the synthesis of other organic compounds, in the study of enzyme activity, and in the development of drugs.

Applications De Recherche Scientifique

Macromolecular Binding and Metabolism

The carcinogen 4-chloro-2-methylaniline has been studied for its macromolecular binding and metabolism. Research shows that radioactivity from this compound extensively binds to protein, DNA, and RNA in rat liver. This study provides insights into the enzymatic activity related to the irreversible binding of 4-chloro-2-methylaniline to macromolecules, which is inducible by phenobarbital (Hill, Shih, & Struck, 1979).

Microsomal Metabolism

The microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, has been studied. Metabolites from side-chain C-hydroxylation and N-hydroxylation have been identified, providing valuable information on the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Photoredox Catalysis

Research involving N-hydroxyphthalimide as a metal-free and inexpensive organophotoredox catalyst for the [4+2] cyclization of N-methylanilines with maleimides has been conducted. This demonstrates the potential for easy preparation of tricyclic heterocycles in good yields under mild conditions (Yadav & Yadav, 2017).

N-Dealkylation Studies

Studies on the N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase have been conducted to understand the fate of the cyclopropyl group. This research sheds light on the mechanisms involved in the oxidative N-dealkylation and is relevant for understanding the chemical behavior of compounds like 2-(Cyclopentyloxy)-4-methylaniline (Shaffer, Morton, & Hanzlik, 2001).

Propriétés

IUPAC Name |

2-cyclopentyloxy-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLVQRPHVHEDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640965 |

Source

|

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

640767-85-7 |

Source

|

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)